molecular formula C14H18N2O3 B11714990 Ethyl 3-(p-acetamidoanilino)crotonate CAS No. 63304-45-0

Ethyl 3-(p-acetamidoanilino)crotonate

Cat. No.: B11714990
CAS No.: 63304-45-0
M. Wt: 262.30 g/mol
InChI Key: JBJTUFMRQIGTQN-MDZDMXLPSA-N
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Description

Ethyl 3-(p-acetamidoanilino)crotonate is a chemical compound with the molecular formula C14H18N2O3. It is known for its unique structure, which includes an ethyl ester group, a crotonate moiety, and a p-acetamidoanilino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(p-acetamidoanilino)crotonate typically involves the reaction of ethyl crotonate with p-acetamidoaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(p-acetamidoanilino)crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Ethyl 3-(p-acetamidoanilino)crotonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-acetamidoanilino)crotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(p-acetamidoanilino)crotonate can be compared with other similar compounds, such as:

    Ethyl 3-(p-nitroanilino)crotonate: Similar structure but with a nitro group instead of an acetamido group.

    Ethyl 3-(p-aminophenyl)crotonate: Contains an amino group instead of an acetamido group.

    Ethyl 3-(p-methoxyanilino)crotonate: Features a methoxy group in place of the acetamido group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 3-(p-acetamidoanilino)crotonate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester and an amide functional group attached to a crotonate backbone. The molecular formula can be represented as C13_{13}H15_{15}N1_{1}O3_{3}. The synthesis of this compound typically involves the reaction of p-acetamidoaniline with ethyl crotonate under controlled conditions to yield the desired product.

Synthesis Route

  • Starting Materials :
    • p-Acetamidoaniline
    • Ethyl crotonate
  • Reaction Conditions :
    • Solvent: Suitable organic solvent (e.g., ethanol)
    • Temperature: Reflux conditions
    • Catalyst: Acid catalyst may be employed to enhance the reaction rate.
  • Yield : The product is purified using standard techniques such as recrystallization or chromatography.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: In Vitro Antitumor Assay

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
HT-29 (Colon)30G1 phase arrest

Antimicrobial Activity

This compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MIC) indicating its effectiveness.

Antimicrobial Efficacy Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Cytotoxicity Studies

Cytotoxicity assessments using the Artemia salina model revealed that this compound possesses a favorable safety profile, with low toxicity levels observed at therapeutic concentrations.

Cytotoxicity Results

Test OrganismLC50 (µg/mL)
Artemia salina>1000

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features, particularly the presence of the amide group, which may enhance interactions with biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Molecular Docking Studies

Molecular docking simulations suggest that this compound binds effectively to key proteins involved in tumor growth and bacterial survival, providing insights into its potential mechanisms of action.

Properties

CAS No.

63304-45-0

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl (E)-3-(4-acetamidoanilino)but-2-enoate

InChI

InChI=1S/C14H18N2O3/c1-4-19-14(18)9-10(2)15-12-5-7-13(8-6-12)16-11(3)17/h5-9,15H,4H2,1-3H3,(H,16,17)/b10-9+

InChI Key

JBJTUFMRQIGTQN-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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